![molecular formula C13H12Cl2N2O2 B2594706 4-Chlorophenyl 2-(4-chloro-3,5-dimethylpyrazolyl)acetate CAS No. 890596-75-5](/img/structure/B2594706.png)
4-Chlorophenyl 2-(4-chloro-3,5-dimethylpyrazolyl)acetate
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Description
4-Chlorophenyl 2-(4-chloro-3,5-dimethylpyrazolyl)acetate, also known as CPPA, is a chemical compound that has been widely used in scientific research. CPPA belongs to the class of pyrazolylacetate derivatives and has shown potential in various research applications.
Scientific Research Applications
- Leishmaniasis, caused by Leishmania strains, is a neglected tropical disease affecting millions worldwide. The synthesized pyrazole derivatives containing this compound have demonstrated potent antileishmanial activity. Specifically, compound 13 exhibited superior antipromastigote activity, surpassing standard drugs like miltefosine and amphotericin B deoxycholate .
- Compounds 14 and 15 derived from this pyrazole series showed significant inhibition against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively .
- Beyond pharmacological applications, this compound is used as a solvent and in the production of specific insecticides and herbicides .
Antileishmanial Activity
Antimalarial Potential
Solvent and Insecticide Manufacturing
Positive Allosteric Modulation in Neuronal Targets
Polymerization Control
properties
IUPAC Name |
(4-chlorophenyl) 2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2/c1-8-13(15)9(2)17(16-8)7-12(18)19-11-5-3-10(14)4-6-11/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNDRUQCAZGJFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)OC2=CC=C(C=C2)Cl)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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